3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorophenyl group and a piperazine moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ketone and 4H-chromen-4-one.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorophenyl ketone and a suitable aldehyde under acidic or basic conditions.
Piperazine Derivative Addition: The intermediate is then reacted with a piperazine derivative, specifically 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol, under controlled conditions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the piperazine and hydroxyethyl groups, potentially resulting in different biological activities.
7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one: Lacks the chlorophenyl group, which may alter its pharmacological profile.
Uniqueness
The unique combination of the chlorophenyl group and the piperazine moiety in 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one contributes to its distinct pharmacological properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFCLNKQNZVYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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